molecular formula C17H18D3NO B1148623 Diphenhydramine-d3 CAS No. 170082-18-5

Diphenhydramine-d3

Cat. No. B1148623
CAS RN: 170082-18-5
M. Wt: 258.37
InChI Key:
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Description

Diphenhydramine-d3 is a stable-labeled internal standard for diphenhydramine testing or isotope dilution methods by GC/MS or LC/MS for clinical toxicology, urine drug testing, or forensic analysis . It is an antihistamine sold over the counter under the trade name Benadryl .


Synthesis Analysis

The synthesis of Diphenhydramine-d3 involves a continuous end-to-end process that combines a 1:1 molar ratio of the two starting material streams (chlorodiphenylmethane and N,N-dimethylaminoethanol) in the absence of additional solvent . This process results in the target compound directly as a molten salt (ionic liquid above 168 °C) in high yield .


Molecular Structure Analysis

The molecular structure of Diphenhydramine-d3 can be analyzed using various tools such as FTIR and MS (GC) as mentioned in the SpectraBase . The molecular formula of Diphenhydramine is C17H21NO .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Diphenhydramine-d3 are complex and involve multiple steps . The process involves the use of a Chemtrix reactor chip for the synthesis of DPH from bromo/chlorodiphenylmethane . The reaction is performed in a two-step manner .

Scientific Research Applications

  • Medical Applications : DPH is primarily used as an antihistamine for treating allergic reactions, such as sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms. It's also used as a sedative, hypnotic, and antiemetic (Cheraghi & Taher, 2016).

  • Abuse and Dependence : There are reports of DPH dependence, particularly in individuals with a history of addiction. DPH's sedative and mood-altering effects can lead to misuse (Erbe & Bschor, 2013).

  • Toxicological Impact : DPH overdoses can lead to serious health issues, including cardiac dysrhythmias, seizure activity, and even fatalities. The symptoms and autopsy findings in such cases vary, but pulmonary congestion is a common autopsy finding (Nine & Rund, 2006).

  • Environmental Persistence : DPH is frequently detected in environmental sediments and aquatic environments, raising concerns about its impact on non-target organisms like fish. This has led to studies on the bioconcentration and effects of DPH in aquatic animals (Xie et al., 2016).

  • Detection and Analysis : There's ongoing research into developing sensitive and specific methods for detecting DPH in biological fluids and environmental samples. This includes methods like conductometric titration and liquid chromatography-mass spectrometry (Al-Bratty et al., 2015), (Ferrer et al., 2004).

  • Pharmacological Interactions : DPH's interactions with various cytochrome P450 isozymes have been studied to understand individual differences in its anti-allergic efficacy and sedative effect (Akutsu et al., 2007).

  • Novel Applications : There's research into novel applications of DPH, like its incorporation into ion exchange resins for taste masking in oral formulations (Bhise et al., 2008).

Mechanism of Action

The primary mechanism of action of Diphenhydramine-d3 involves blocking histamine receptors in the body, which helps alleviate allergy symptoms and provides relief from various conditions .

properties

IUPAC Name

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUWRFHKOJYTH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016190
Record name Diphenhydramine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenhydramine-d3

CAS RN

170082-18-5
Record name Diphenhydramine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170082-18-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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